molecular formula C12H10FN5O B2515976 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine CAS No. 2007915-48-0

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine

Cat. No.: B2515976
CAS No.: 2007915-48-0
M. Wt: 259.244
InChI Key: GYEAUQZXFVDIMA-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a useful research compound. Its molecular formula is C12H10FN5O and its molecular weight is 259.244. The purity is usually 95%.
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Scientific Research Applications

Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health

Compounds like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which are structurally related to "5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine", have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential applications in agriculture and ecosystem management (Moran, 2003).

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

Research on derivatives of the triazole class, to which "this compound" belongs, has shown promising antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Properties of Some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

The structural combination of 1,2,4-triazole and pyrazole fragments in one molecule has shown potential in interacting with various biological targets, suggesting applications in drug discovery and pharmacology (Fedotov et al., 2022).

Molecular Probes for the A2A Adenosine Receptor

Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, similar in structure to "this compound", have been used as molecular probes for the A2A adenosine receptor. This suggests applications in neurobiology and receptor studies (Kumar et al., 2011).

Biochemical Analysis

Biochemical Properties

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine, like other triazolo-pyrazines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction leads to its versatile biological activities

Cellular Effects

Related compounds have shown to inhibit the growth of certain cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.

Molecular Mechanism

It is known that triazolo-pyrazines can bind to various enzymes and receptors , which could lead to changes in gene expression, enzyme inhibition or activation

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on related compounds suggest that they may have therapeutic potential

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5O/c1-19-10-3-2-7(13)4-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEAUQZXFVDIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CN=CC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.